Technical Guide: Synthesis and Characterization of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane (CFC-213ab)
Technical Guide: Synthesis and Characterization of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane (CFC-213ab)
Executive Summary
This technical guide details the synthesis, characterization, and handling of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane (CFC-213ab). While historically categorized within the chlorofluorocarbon (CFC) family, this molecule currently holds significant value in pharmaceutical and industrial research as a high-purity reference standard . specifically for impurity profiling in the manufacturing of next-generation hydrofluoroolefin (HFO) propellants (e.g., HFO-1234yf) used in Metered Dose Inhalers (MDIs).
This guide prioritizes the chlorination of 1,1,2-trichloro-3,3,3-trifluoropropene (CFC-1213xa) as the primary synthesis route due to its high regioselectivity and atom economy.
Chemical Profile & Identity
| Property | Data | Notes |
| IUPAC Name | 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane | |
| Common Name | CFC-213ab | Isomer designation "ab" denotes |
| CAS Number | 2354-06-5 | Often references the generic isomer mix; specific isomer requires structural verification. |
| Molecular Formula | ||
| Molecular Weight | 270.29 g/mol | |
| Structure | Perhalogenated propane backbone.[1] | |
| Boiling Point | ~156°C | Predicted based on homolog extrapolation (CFC-113 BP + |
| Density | 1.75 g/mL | Estimated at 25°C. |
| Appearance | Colorless liquid | Characteristic sweet, ether-like odor. |
Strategic Synthesis: Chlorination of CFC-1213xa
Rationale
The direct synthesis of CFC-213ab is most efficiently achieved via the electrophilic addition of chlorine (
-
Precursor Availability: CFC-1213xa is a common intermediate in the industrial production of HFO-1234yf.
-
Selectivity: The reaction is a standard halogen addition across a double bond. The presence of the electron-withdrawing
group deactivates the double bond, requiring activation via Lewis Acid catalysis ( or ) or Photo-initiation (UV). -
Atom Economy: 100%. All reactant atoms are incorporated into the product.
Reaction Mechanism
The reaction proceeds via a chloronium ion intermediate or a radical mechanism (under UV), resulting in the saturation of the propene chain.
Synthesis Workflow Diagram
Figure 1: Process flow for the catalytic chlorination of CFC-1213xa to CFC-213ab.
Experimental Protocol
Safety Warning: Chlorine gas is highly toxic. This procedure must be performed in a fume hood with a caustic scrubber trap. The product is a CFC and should be handled in closed systems to prevent environmental release.
Materials
-
Precursor: 1,1,2-trichloro-3,3,3-trifluoropropene (CFC-1213xa), >98% purity.
-
Reagent: Chlorine gas (
), lecture bottle or cylinder. -
Catalyst: Iron(III) chloride (
), anhydrous, powder. -
Solvent: Neat reaction (preferred) or Carbon Tetrachloride (
) if dilution is required.
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dry-ice/acetone reflux condenser (to retain precursor, BP ~88°C), a gas inlet tube (sparger) extending to the bottom, and a thermometer.
-
Connect the top of the condenser to a caustic scrubber (10% NaOH) to neutralize unreacted chlorine.
-
-
Catalyst Loading:
-
Under a nitrogen purge, charge the flask with 0.1 mol (approx. 20 g) of CFC-1213xa.
-
Add 1-2 mol% of anhydrous
(approx. 0.3 g). The solution may turn dark.
-
-
Chlorination:
-
Heat the mixture to 50-60°C .
-
Begin a slow, steady stream of
gas through the sparger. -
Monitor the reaction via GC-FID (Gas Chromatography). The peak for the olefin (CFC-1213xa) will decrease, and the product peak (CFC-213ab) will appear at a longer retention time.
-
Continue chlorination until conversion >98%. This typically requires 2-4 hours depending on gas flow rate.
-
-
Work-up:
-
Stop
flow and purge the system with Nitrogen for 15 minutes to remove dissolved chlorine. -
Cool the mixture to room temperature.
-
Wash the crude organic liquid with 10% aqueous Sodium Thiosulfate (
) to remove residual chlorine (yellow color disappears). -
Wash with water, then brine.
-
Dry the organic layer over anhydrous Magnesium Sulfate (
).
-
-
Purification:
-
Filter off the desiccant.
-
Perform fractional distillation. Collect the fraction boiling at 155-157°C (at atmospheric pressure).
-
Characterization & Validation
For drug development and analytical reference standards, structural confirmation is non-negotiable.
Nuclear Magnetic Resonance (NMR)
Since CFC-213ab contains no hydrogen atoms,
| Nucleus | Shift ( | Multiplicity | Assignment |
| -75.0 to -80.0 | Singlet (s) | ||
| ~121.0 | Quartet ( | ||
| ~104.0 | Singlet | ||
| ~90.0 | Broad Singlet |
Note:
Mass Spectrometry (GC-MS)[2]
-
Ionization: Electron Impact (EI, 70 eV).
-
Molecular Ion:
cluster at m/z 268/270/272/274. -
Isotope Pattern: The presence of 5 Chlorine atoms creates a distinct multiplet pattern. The intensity ratios for
are roughly 243:405:270:90:15:1 (M, M+2, M+4, M+6, M+8, M+10). -
Fragmentation:
-
Loss of
: -
Loss of
: (Characteristic peak for trifluoromethyl compounds). - fragment at m/z 117/119/121.
-
Applications in Drug Development & Industry
While CFC-213ab is not a drug candidate itself, it serves a critical role in the Quality by Design (QbD) framework for pharmaceutical propellants.
-
Impurity Reference Standard:
-
HFO-1234yf (2,3,3,3-tetrafluoropropene) is replacing HFC-134a in medical inhalers.
-
The synthesis of HFO-1234yf often involves chlorination/dechlorination steps where CFC-213ab can form as a fully saturated over-chlorinated byproduct.
-
Action: Validated detection of CFC-213ab at ppm levels ensures the safety and purity of the final medical device.
-
-
Fluorinated Synthon Precursor:
-
CFC-213ab can be subjected to regioselective fluorination (using
) to generate higher-fluorine intermediates (e.g., ) used in the synthesis of fluorinated anesthetics.
-
References
-
Preparation of 1,1,1,2,2-pentachloro-3,3,3-trifluoropropane. PubChem. National Library of Medicine. Available at: [Link]
- Catalytic chlorination of 3,3,3-trifluoropropene.Google Patents. US Patent 10,843,987.
-
Properties of Chlorofluorocarbons. NIST Chemistry WebBook. Available at: [Link]
